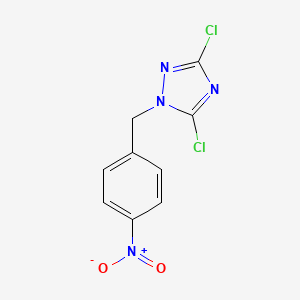![molecular formula C19H17F3N4O3 B11072976 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11072976.png)
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE is a complex organic compound with a molecular formula of C19H17F3N4O3
Preparation Methods
The synthesis of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the trifluoromethyl and pyridinylmethyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyridinylmethyl groups can participate in substitution reactions, where these groups are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazolidinyl ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE can be compared with similar compounds such as:
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE: This compound has a butanamide group instead of a phenylpropanamide group, which may affect its chemical properties and biological activity.
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE: This compound contains an isonicotinamide group, which may influence its reactivity and applications.
The uniqueness of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C19H17F3N4O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)18(24-15(27)9-8-13-5-2-1-3-6-13)16(28)26(17(29)25-18)12-14-7-4-10-23-11-14/h1-7,10-11H,8-9,12H2,(H,24,27)(H,25,29) |
InChI Key |
GFKXUGBSEDPGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide](/img/structure/B11072893.png)
![(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072902.png)
![Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate](/img/structure/B11072915.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B11072920.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methylimidazo[1,2-a]pyridine](/img/structure/B11072926.png)
![4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11072930.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11072938.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11072950.png)
![4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B11072984.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11072986.png)
![3-[(2S)-1-(hex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072988.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)
